Cas no 25219-43-6 (3-(hydroxymethyl)piperidin-2-one)

3-(Hydroxymethyl)piperidin-2-one is a versatile heterocyclic compound featuring both a hydroxymethyl group and a lactam functionality. Its unique structure makes it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The hydroxymethyl group offers a reactive site for further functionalization, while the lactam ring provides a stable scaffold for constructing nitrogen-containing frameworks. This compound is particularly useful in medicinal chemistry for the design of enzyme inhibitors and receptor modulators. Its balanced reactivity and stability allow for efficient derivatization, making it a practical choice for researchers working on complex molecular architectures.
3-(hydroxymethyl)piperidin-2-one structure
25219-43-6 structure
Product Name:3-(hydroxymethyl)piperidin-2-one
CAS No:25219-43-6
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD13178823
CID:1109836
PubChem ID:10887933
Update Time:2025-05-22

3-(hydroxymethyl)piperidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(hydroxymethyl)-2-Piperidinone
    • 2-Piperidinone, 3-(hydroxymethyl)-
    • SY139027
    • DB-023503
    • 3-(hydroxymethyl)piperidin-2-one
    • MCMKNOXDUBESOF-UHFFFAOYSA-N
    • AKOS006346873
    • EN300-100758
    • Z1203732010
    • SB42849
    • SCHEMBL2991311
    • F84137
    • 25219-43-6
    • 3-hydroxymethylpiperidin-2-one
    • MFCD13178823
    • racemic 3-hydroxymethylpiperidin-2-one
    • CS-0437764
    • 3-(hydroxymethyl)-2-piperidone
    • MDL: MFCD13178823
    • Inchi: 1S/C6H11NO2/c8-4-5-2-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9)
    • InChI Key: MCMKNOXDUBESOF-UHFFFAOYSA-N
    • SMILES: OCC1C(NCCC1)=O

Computed Properties

  • Exact Mass: 129.078978594g/mol
  • Monoisotopic Mass: 129.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 346.4±15.0 °C at 760 mmHg
  • Flash Point: 163.3±20.4 °C
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

3-(hydroxymethyl)piperidin-2-one Security Information

3-(hydroxymethyl)piperidin-2-one Pricemore >>

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$ 70.00 2022-06-04
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Additional information on 3-(hydroxymethyl)piperidin-2-one

3-(Hydroxymethyl)Piperidin-2-One: A Comprehensive Overview

3-(Hydroxymethyl)Piperidin-2-One, also known by its CAS number 25219-43-6, is a versatile organic compound that has garnered significant attention in various fields of chemistry and pharmacology. This compound, with the molecular formula C7H11NO, belongs to the class of cyclic ketones and is characterized by its unique structure featuring a piperidinone ring with a hydroxymethyl substituent at the third position. The compound's structure and properties make it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and development.

The synthesis of 3-(Hydroxymethyl)Piperidin-2-One can be achieved through various methods, including the cyclization of amino alcohols or ketones under specific reaction conditions. Recent advancements in catalytic hydrogenation and asymmetric synthesis have further enhanced the efficiency and selectivity of its production. The compound's ability to undergo further functionalization, such as nucleophilic addition or condensation reactions, has made it a cornerstone in the construction of complex molecular frameworks.

In terms of applications, 3-(Hydroxymethyl)Piperidin-2-One has found utility in the development of bioactive compounds targeting various therapeutic areas. For instance, derivatives of this compound have been explored for their potential as inhibitors of enzymes involved in cancer progression, inflammation, and neurodegenerative diseases. Recent studies have highlighted its role as a scaffold for designing small molecule inhibitors with high potency and selectivity.

The structural versatility of 3-(Hydroxymethyl)Piperidin-2-One also extends to its use in materials science. Researchers have investigated its incorporation into polymer systems to enhance mechanical properties or introduce stimuli-responsive behavior. The compound's ability to form hydrogen bonds and engage in π-interactions makes it an attractive candidate for supramolecular chemistry applications.

From an environmental perspective, the synthesis and application of 3-(Hydroxymethyl)Piperidin-2-One align with green chemistry principles. Efforts to minimize waste generation, reduce energy consumption, and utilize renewable feedstocks have been integrated into its production processes. These advancements underscore the compound's role as a sustainable building block in modern chemical synthesis.

In conclusion, 3-(Hydroxymethyl)Piperidin-2-One, CAS No. 25219-43-6, stands as a testament to the ingenuity and progress in organic chemistry. Its structural diversity, synthetic accessibility, and wide-ranging applications continue to position it as a key player in both academic research and industrial development. As research advances, new opportunities for leveraging this compound's potential are expected to emerge, further solidifying its importance in the chemical sciences.

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